Glycerophospholipids, cephalins

Catalog No.
S1538750
CAS No.
39382-08-6
M.F
C9H18NO8P
M. Wt
299.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycerophospholipids, cephalins

CAS Number

39382-08-6

Product Name

Glycerophospholipids, cephalins

IUPAC Name

[(2R)-2-acetyloxy-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropyl] acetate

Molecular Formula

C9H18NO8P

Molecular Weight

299.21 g/mol

InChI

InChI=1S/C9H18NO8P/c1-7(11)15-5-9(18-8(2)12)6-17-19(13,14)16-4-3-10/h9H,3-6,10H2,1-2H3,(H,13,14)/t9-/m1/s1

InChI Key

CFWRDBDJAOHXSH-SECBINFHSA-N

SMILES

Array

Synonyms

Phosphatidyl Serine, Phosphatidyl Serines, Phosphatidylserine, Phosphatidylserines, Phosphoglycerides, Serine, Serine Phosphoglycerides, Serine, Phosphatidyl, Serines, Phosphatidyl

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC

The exact mass of the compound Phosphatidylethanolamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids. It belongs to the ontological category of 3-sn-phosphatidyl-L-serine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphoserines [GP03] -> Diacylglycerophosphoserines [GP0301]. However, this does not mean our product can be used or applied in the same or a similar way.

Phosphatidylserine is a phospholipid classified as a glycerophospholipid, consisting of two fatty acids esterified to the first and second carbon of glycerol, while the third carbon is linked to serine via a phosphodiester bond. This compound is predominantly found in the inner leaflet of biological membranes, particularly in the human cerebral cortex, where it constitutes about 13–15% of the total phospholipids . Its unique structure allows it to play critical roles in cellular functions, including cell signaling and apoptosis.

  • PE's primary function lies in maintaining membrane structure and fluidity.
  • The ethanolamine head group interacts with water, influencing membrane surface properties and protein interactions.

Membrane Biology and Function:

Phosphatidylethanolamine (PE) is a crucial phospholipid, a major component of cell membranes. Researchers use PE to study various aspects of membrane biology and function, including:

  • Membrane structure and dynamics: PE, with its unique chemical properties, influences membrane fluidity and curvature, impacting cellular processes like signaling and trafficking .
  • Protein-lipid interactions: PE interacts with various membrane proteins, playing a role in their activity and localization. Researchers use PE to understand these interactions, crucial for numerous cellular functions .

Drug Delivery Systems:

PE's ability to form various structures, like liposomes and micelles, makes it valuable for developing drug delivery systems. Researchers utilize PE in:

  • Encapsulation of therapeutic drugs: PE-based carriers can protect drugs, improve their delivery to specific sites, and enhance their efficacy .
  • Targeted drug delivery: Modifying PE with specific molecules can guide drug-loaded carriers towards specific cells or tissues, improving treatment efficacy and reducing side effects .

Neurobiology and Neurodegenerative Diseases:

PE plays a vital role in the nervous system, and researchers investigate its involvement in:

  • Maintaining neuronal health: PE is essential for proper neuronal function and is involved in processes like neurotransmission and synaptic plasticity .
  • Neurodegenerative diseases: Alterations in PE metabolism have been linked to various neurodegenerative diseases like Alzheimer's and Parkinson's. Studying PE in these contexts may offer insights into disease mechanisms and potential therapeutic strategies .

Other Research Applications:

PE finds application in various other areas of scientific research, including:

  • Biomarker discovery: Studying PE levels in cells or tissues may help identify potential biomarkers for various diseases.
  • Cellular signaling: PE interacts with various signaling molecules, and researchers investigate its role in different signaling pathways.
  • Food science: PE is a component of some foods, and researchers study its potential health benefits and effects on food quality.

The biosynthesis of phosphatidylserine occurs through two primary pathways in mammals:

  • Base Exchange Reaction: Phosphatidylserine synthase enzymes catalyze the exchange of head groups between phosphatidylcholine or phosphatidylethanolamine and serine. This process is crucial for maintaining membrane integrity and function .
  • Decarboxylation: Phosphatidylserine can be converted into phosphatidylethanolamine through decarboxylation, facilitated by specific enzymes .

These reactions are essential for the dynamic regulation of lipid composition in cellular membranes.

Phosphatidylserine plays a pivotal role in various biological processes:

  • Cell Signaling: It serves as a docking site for proteins involved in signaling pathways, including those regulating neuronal survival and synaptogenesis .
  • Apoptosis: During programmed cell death, phosphatidylserine translocates to the outer membrane leaflet, signaling phagocytic cells to engulf dying cells. This process is crucial for maintaining tissue homeostasis .
  • Cognitive Function: Research suggests that supplementation with phosphatidylserine may enhance cognitive functions such as memory and learning, although results have been mixed regarding its efficacy in elderly populations .

Phosphatidylserine can be synthesized through several methods:

  • Natural Extraction: Traditionally derived from animal sources like bovine brain, current methods favor plant-based sources such as soy or cabbage due to safety concerns associated with animal-derived products .
  • Chemical Synthesis: Various synthetic approaches exist, including:
    • Phosphoramidite Method: Utilizes protected serine derivatives and glycerol intermediates.
    • H-Phosphonate Method: Involves coupling triethylamine H-phosphonate salts with serine derivatives to yield high-purity phosphatidylserine .

These methods allow for the production of stereospecific forms of phosphatidylserine, which are important for studying its biological activity.

Phosphatidylserine has numerous applications, particularly in health and nutrition:

  • Cognitive Health: Used as a dietary supplement aimed at improving memory and cognitive function in aging populations .
  • Athletic Performance: Some studies suggest potential benefits for reducing exercise-induced stress and enhancing recovery .
  • Neuroprotective Agent: Investigated for its role in neurodegenerative diseases like Alzheimer's disease due to its involvement in neuronal health and function .

Research indicates that phosphatidylserine interacts with various cellular components:

  • Protein Kinase C Activation: Phosphatidylserine is essential for activating protein kinase C, which plays a critical role in signal transduction pathways involved in cell growth and differentiation .
  • Inflammatory Response: It has been shown to modulate inflammatory responses within the central nervous system, suggesting potential therapeutic applications for conditions characterized by neuroinflammation .

Phosphatidylserine shares structural similarities with other glycerophospholipids but possesses unique characteristics that distinguish it from them:

CompoundKey FeaturesUniqueness
PhosphatidylcholineMajor component of cell membranes; involved in lipid metabolismMore abundant than phosphatidylserine; lacks the amino acid serine
PhosphatidylethanolaminePrecursor to phosphatidylserine; involved in membrane fusionPrimarily found in the inner leaflet; less involved in apoptosis signaling
Phosphatidic acidPlays a role in cell signaling pathwaysActs as a precursor for other lipids; does not contain serine

Phosphatidylserine's specific role in apoptosis and neuronal function highlights its distinctiveness among these compounds.

Physical Description

Yellowish solid; [Merck Index] Highly hygroscopic solid; [Sigma-Aldrich MSDS]

XLogP3

-4.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

299.07700353 Da

Monoisotopic Mass

299.07700353 Da

Heavy Atom Count

19

Appearance

Unit:50 mg/ml, 1mlSolvent:chloroformPurity:98+%Physical liquid

UNII

7CMB6B4449

Wikipedia

1,2-distearoyl-sn-glycero-3-phosphoserine

Use Classification

Cosmetics -> Skin conditioning

Dates

Last modified: 08-15-2023
1. M. Bogdanov, W. Dowhan, Journal of Biological Chemistry, Vol. 274 pp. 36827-36830, 19992. J. Vance, Journal of Lipid Research, Vol. 49 pp. 1377-1387, 20083. D. Lang et al., Journal of Neurochemistry, Vol. 65 pp. 810, 1995

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